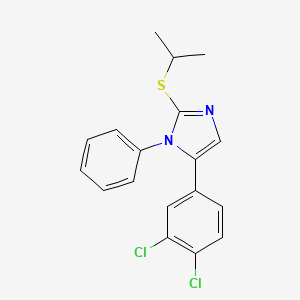

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, an isopropylthio group, and a phenyl group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Dichlorophenyl Group: This step involves the reaction of the imidazole ring with 3,4-dichlorobenzyl chloride under basic conditions to introduce the dichlorophenyl group.

Attachment of the Isopropylthio Group: The final step involves the reaction of the intermediate compound with isopropylthiol in the presence of a suitable catalyst to attach the isopropylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with substituted nucleophiles at the dichlorophenyl group.

Aplicaciones Científicas De Investigación

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichlorophenylhydrazine hydrochloride: A related compound used in the synthesis of various derivatives with potential biological activities.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide and its role in organic synthesis.

Uniqueness

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₂S

- Molecular Weight : 367.32 g/mol

This compound features an imidazole ring which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit promising antitumor activity. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The mechanism of action typically involves the induction of apoptosis through the modulation of apoptotic proteins such as Bax and Bcl-2 .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Bax upregulation |

| SGC-7901 | TBD | Bcl-2 downregulation | |

| HeLa | TBD | Caspase activation |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the referenced studies.

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that certain imidazole compounds possess potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of Imidazole Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| Escherichia coli | TBD | |

| Staphylococcus aureus | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins.

- Antimicrobial Action : It may disrupt bacterial cell integrity or interfere with essential metabolic processes within microbial cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression .

Case Study 1: Antitumor Efficacy in Preclinical Models

A study involving related imidazole compounds demonstrated significant tumor growth inhibition in xenograft models. The compounds were administered at varying doses, showing a dose-dependent response in tumor size reduction. Notably, the study highlighted the selectivity of these compounds towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Case Study 2: In Vitro Antimicrobial Testing

In vitro tests revealed that imidazole derivatives exhibited strong antibacterial activity against MRSA strains. The compounds were tested using standard broth microdilution methods to determine MIC values. Results indicated that certain structural modifications enhanced antimicrobial potency.

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2S/c1-12(2)23-18-21-11-17(13-8-9-15(19)16(20)10-13)22(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMFVZIERSWULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.